1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Catalog No.
S774799
CAS No.
74852-62-3
M.F
C17H21N3O
M. Wt
283.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

CAS Number

74852-62-3

Product Name

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

InChI

InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3

InChI Key

VXEGSRKPIUDPQT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

Synonyms

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine; 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine;

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H21N3OC_{17}H_{21}N_{3}O and a molecular weight of 283.37 g/mol. It is commonly known for its structural features, which include a piperazine ring substituted with both an amino group and a methoxyphenyl group. This compound appears as a white solid powder with a melting point of 186 °C. It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, including antifungal medications like posaconazole and itraconazole .

  • Oxidation: The compound can be oxidized to form quinone derivatives, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Nitro groups can be reduced to amino groups through catalytic hydrogenation, often employing palladium on carbon as a catalyst.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the molecule .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Conditions: Catalytic hydrogenation using palladium on carbon.
  • Substitution Reagents: Halogens and nitrating agents under acidic conditions.

Major Products

  • From Oxidation: Quinone derivatives.
  • From Reduction: Amino derivatives.
  • From Substitution: Halogenated or nitrated phenyl derivatives.

The biological activity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine has been explored in various studies. Its derivatives often exhibit significant pharmacological properties, particularly in the realm of neuropharmacology. Some studies suggest that compounds similar to this one may act as serotonin receptor antagonists or exhibit antidepressant-like effects . The presence of both amino and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine can be achieved through several methods:

  • Common Synthetic Route:
    • Reaction of 4-methoxyaniline with 1-chloro-4-nitrobenzene in the presence of a base to form 4-(4-methoxyphenyl)-1-nitrobenzene.
    • Reduction of the nitro group to form 4-(4-methoxyphenyl)aniline.
    • Final reaction with piperazine to yield the target compound .
  • Industrial Production:
    • Large-scale synthesis typically employs similar pathways but optimizes for yield and purity. Catalytic hydrogenation is commonly used for reduction steps, and continuous flow reactors may be utilized for final coupling reactions .

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine serves primarily as an intermediate in pharmaceutical synthesis. Its most notable applications include:

  • Antifungal Agents: Used in the production of posaconazole and itraconazole, which are critical in treating fungal infections.
  • Research Tool: Investigated for its potential effects on serotonin receptors, making it relevant in studies related to mood disorders and other neuropharmacological applications .

Studies involving interaction profiles indicate that 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine may interact with various biological receptors, particularly serotonin receptors. These interactions are crucial for understanding its pharmacological effects, especially concerning mood regulation and potential antidepressant properties . Further research is ongoing to elucidate its complete interaction mechanisms.

Several compounds share structural similarities with 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazineContains different alkyl substitution and methoxy positioningPotentially different pharmacological profiles due to structural variance
1-(2-Aminophenyl)-4-(3-methoxyphenyl)piperazineVariation in amino group positionMay exhibit distinct biological activities based on receptor binding affinities
1-[4-(Trifluoromethyl)phenyl]-piperazineSubstituted with trifluoromethyl instead of methoxyKnown for different solubility and reactivity characteristics

Uniqueness

The unique combination of an amino group at one end and a methoxy-substituted phenyl group at the other gives 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine distinct properties that enhance its utility in medicinal chemistry compared to similar compounds. Its specific interactions with serotonin receptors further distinguish it within its class .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74852-62-3

Wikipedia

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Dates

Modify: 2023-08-15

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